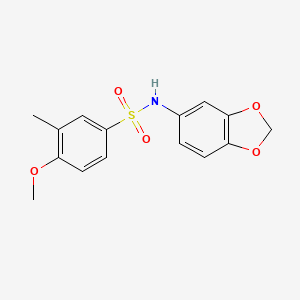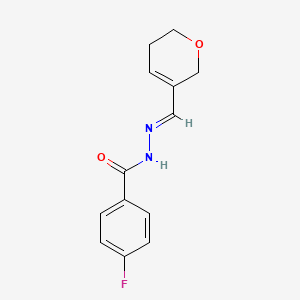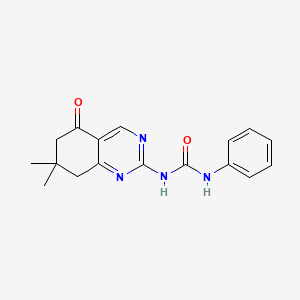![molecular formula C17H11ClF2O3 B5773400 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DBCO-PEG4-alkyne, and it belongs to the class of chromenone derivatives. The structure of this compound contains a chromenone ring, a chloro substituent, and a difluorobenzyl ether group. The synthesis of this compound is achieved through a multi-step process, which involves the reaction of various reagents under specific conditions.
作用機序
The mechanism of action of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not well understood. However, it is believed that the alkyne functional group can react with various biomolecules, such as azides, through a copper-catalyzed click reaction. This reaction results in the formation of a triazole linkage, which is stable and bioorthogonal. The resulting bioconjugates can then be used for various applications, such as imaging and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one are not well studied. However, it is believed that this compound is relatively non-toxic and does not have any significant side effects. This compound has been used in various in vitro and in vivo experiments, and it has shown promising results in terms of bioconjugation and imaging.
実験室実験の利点と制限
The advantages of using 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments are its high purity, stability, and bioorthogonality. This compound can be easily synthesized and purified, and it can be used for the conjugation of various biomolecules. The limitations of using this compound are its relatively high cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in scientific research. One potential direction is the development of new bioconjugates for imaging and drug delivery. This compound can be used for the conjugation of various biomolecules, such as antibodies and peptides, for targeted imaging and therapy. Another potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. This can lead to the discovery of new compounds with improved properties and applications. Finally, the use of this compound in combination with other imaging agents and techniques can lead to new insights into biological processes and disease mechanisms.
合成法
The synthesis of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then reacted with 2,6-difluorobenzyl alcohol in the presence of a base to form the difluorobenzyl ether intermediate. This intermediate is then reacted with 6-chloro-4-methylcoumarin in the presence of a Lewis acid catalyst to form the final product. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of bioconjugation and imaging. This compound contains an alkyne functional group, which can be used for the conjugation of various biomolecules, such as proteins, peptides, and nucleic acids. The resulting bioconjugates can then be used for imaging and detection purposes, such as fluorescence microscopy and positron emission tomography (PET). This compound has also been used as a crosslinking agent for the preparation of hydrogels and other biomaterials.
特性
IUPAC Name |
6-chloro-7-[(2,6-difluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2O3/c1-9-5-17(21)23-15-7-16(12(18)6-10(9)15)22-8-11-13(19)3-2-4-14(11)20/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYDMRYQPTPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)




